molecular formula C7H5ClN2 B13136330 3-Chloro-5-ethynylpyridin-4-amine

3-Chloro-5-ethynylpyridin-4-amine

Cat. No.: B13136330
M. Wt: 152.58 g/mol
InChI Key: SCHFXVZMOLSBNO-UHFFFAOYSA-N
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Description

3-Chloro-5-ethynylpyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the third position, an ethynyl group at the fifth position, and an amino group at the fourth position of the pyridine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethynylpyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Chlorination: Pyridine is chlorinated to introduce a chlorine atom at the third position.

    Ethynylation: The chlorinated pyridine undergoes a Sonogashira coupling reaction with an ethynyl compound to introduce the ethynyl group at the fifth position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethynylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

3-Chloro-5-ethynylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridin-4-amine: This compound has two chlorine atoms at the third and fifth positions instead of an ethynyl group.

    3-Chloropyridine: Lacks the ethynyl and amino groups, making it less versatile in reactions.

    5-Ethynyl-2-pyridinamine: Similar structure but with different substitution patterns.

Uniqueness

3-Chloro-5-ethynylpyridin-4-amine is unique due to the presence of both an ethynyl group and an amino group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

3-chloro-5-ethynylpyridin-4-amine

InChI

InChI=1S/C7H5ClN2/c1-2-5-3-10-4-6(8)7(5)9/h1,3-4H,(H2,9,10)

InChI Key

SCHFXVZMOLSBNO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CC(=C1N)Cl

Origin of Product

United States

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